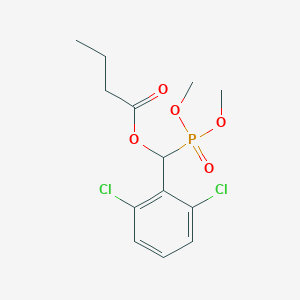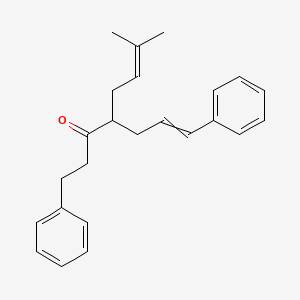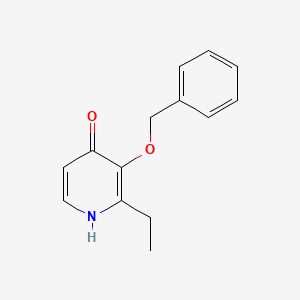![molecular formula C21H17N3O B12550354 Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-47-8](/img/structure/B12550354.png)
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline and Pyridine Rings: The initial step involves the synthesis of the isoquinoline and pyridine rings, which are essential components of the compound. This can be achieved through cyclization reactions using appropriate precursors.
Amination Reaction: The next step involves the introduction of the amino group to the pyridine ring. This can be done using reagents such as ammonia or amines under suitable conditions.
Coupling Reaction: The final step involves the coupling of the isoquinoline and pyridine rings with the phenol moiety. This can be achieved using coupling agents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. It may also be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- can be compared with other similar compounds, such as:
Phenol, 3-[(3,4-dihydro-6-methoxy-1-isoquinolinyl)methyl]-: This compound has a similar structure but with a methoxy group instead of the pyridinyl group.
Phenol, 3-[(3,4-dihydro-6-methoxy-1-isoquinolinyl)methyl]-: Another similar compound with slight variations in the functional groups attached to the aromatic rings.
The uniqueness of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
821784-47-8 |
|---|---|
Fórmula molecular |
C21H17N3O |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-[[(5-isoquinolin-4-ylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C21H17N3O/c25-19-6-3-4-15(8-19)10-24-18-9-17(12-22-13-18)21-14-23-11-16-5-1-2-7-20(16)21/h1-9,11-14,24-25H,10H2 |
Clave InChI |
WEGSPPOZMNGVGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC=C2C3=CC(=CN=C3)NCC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)


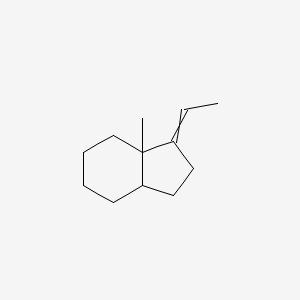

![3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide](/img/structure/B12550299.png)
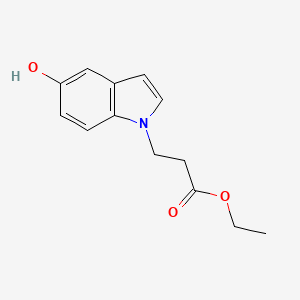


![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
